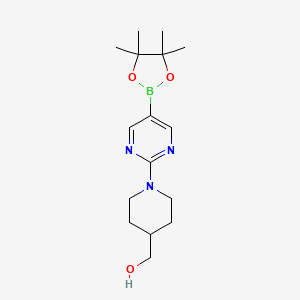

(1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanol is a complex organic molecule. It contains a pyrimidine ring and a piperidine ring, both of which are common structures in many biological molecules . The molecule also contains a tetramethyl-1,3,2-dioxaborolane group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would require advanced techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, depending on the conditions and the reactants used. The presence of the dioxaborolane group suggests that it could potentially participate in boron-related reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dioxaborolane group could potentially make the compound relatively stable .Applications De Recherche Scientifique

Organic Synthesis Intermediates

The compound “(1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanol” is an important intermediate in the synthesis of various biologically active compounds. Its role as an intermediate is crucial in multi-step synthesis processes that lead to the creation of complex molecules used in pharmaceuticals and agrochemicals .

Catalysts and Reagents

Boronic acids and their derivatives are widely used as catalysts and reagents in organic chemistry due to their stability and safety. They facilitate a variety of chemical reactions, including Suzuki coupling, which is essential for creating carbon-carbon bonds .

Chemical Biology Probes and Sensors

Boronic acid derivatives serve as probes and sensors in chemical biology. They can form complexes with various analytes, making them useful for environmental monitoring and medical diagnostics .

Therapeutic Drugs

Some boronic acid derivatives have therapeutic applications. They can act as enzyme inhibitors or be incorporated into drug molecules to improve their efficacy or pharmacokinetic properties .

Sensing Applications

The ability of boronic acids to interact with diols and strong Lewis bases like fluoride or cyanide anions lends them to various sensing applications. These can range from homogeneous assays to heterogeneous detection methods .

Biomedical Science

Boronic acids are explored for their potential uses in pharma and chemical biology due to their unique chemistries at physiological pH. This includes their role in drug delivery systems and as components of biomaterials .

Glucose Monitoring

Diboronic acid derivatives are particularly useful in glucose sensors due to their reversible and covalent binding mechanism for glucose recognition. This application is significant for continuous glucose monitoring and responsive insulin release in diabetes management .

Mécanisme D'action

Propriétés

IUPAC Name |

[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BN3O3/c1-15(2)16(3,4)23-17(22-15)13-9-18-14(19-10-13)20-7-5-12(11-21)6-8-20/h9-10,12,21H,5-8,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJFWFRMNSUXNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCC(CC3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine](/img/structure/B2961023.png)

![2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2961024.png)

![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2961025.png)

![2-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2961033.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2961035.png)

![Methyl 4-[({[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2961037.png)

![4-[(2-methoxyethoxy)carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2961042.png)